Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate
CAS No.: 1230063-53-2
Cat. No.: VC0173326
Molecular Formula: C6H10BBrF3K
Molecular Weight: 268.954
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1230063-53-2 |
|---|---|
| Molecular Formula | C6H10BBrF3K |
| Molecular Weight | 268.954 |
| IUPAC Name | potassium;[(Z)-2-bromohex-1-enyl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C6H10BBrF3.K/c1-2-3-4-6(8)5-7(9,10)11;/h5H,2-4H2,1H3;/q-1;+1/b6-5-; |
| Standard InChI Key | CNABMQRRYZKHSY-YSMBQZINSA-N |
| SMILES | [B-](C=C(CCCC)Br)(F)(F)F.[K+] |
Introduction
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is a complex organoboron compound with the molecular formula C₆H₁₀BBrF₃K and a molecular weight of approximately 268.95 g/mol . This compound features a unique structure that includes a bromo group, a hexene backbone, and a trifluoroborate moiety, making it particularly useful in organic synthesis for forming carbon-carbon bonds through cross-coupling reactions .
Synthesis and Preparation
The synthesis of Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate typically involves the reaction of 2-bromohex-1-ene with potassium bistrifluoromethylsilyl (KSiMeF₃) in the presence of a catalyst such as palladium chloride (PdCl₂) and triphenylphosphine (PPh₃). This method highlights the importance of transition metal catalysis in forming the desired boronate ester.
Applications in Organic Synthesis
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is primarily used in cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. These reactions involve the formation of a new carbon-carbon bond between the bromo group of the trifluoroborate and another organic fragment, often facilitated by palladium or nickel catalysts .
Comparison with Similar Compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium vinyltrifluoroborate | C₂H₃BF₃K | Used extensively in Suzuki-Miyaura reactions |
| Potassium (E)-2-bromo-1-pentene-trifluoroborate | C₅H₉BBrF₃K | Similar structure but different stereochemistry |
| Potassium (Z)-2-chloro-1-hexenyltrifluoroborate | C₆H₉ClF₃BK | Contains chlorine instead of bromine |
Safety and Handling
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is classified as a hazardous substance due to its corrosive properties. It requires careful handling and storage in an inert atmosphere at temperatures between 2-8°C . The compound is categorized under UN# 1759, Class 8, with specific hazard statements and precautionary measures outlined for safe handling .
Safety Information:
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Signal Word: Danger
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Hazard Statements: H314 (Causes severe skin burns and eye damage)
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Precautionary Statements: P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P260-P264-P280-P305+P351+P338-P405-P501
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